molecular formula C15H21ClN4O B1438320 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride CAS No. 1156900-49-0

1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride

Cat. No. B1438320
M. Wt: 308.8 g/mol
InChI Key: USBSKZVBEUQNGY-UHFFFAOYSA-N
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Description

“1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride” is a chemical compound with a molecular weight of 308.81 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H . This indicates the molecular structure of the compound, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

  • Scientific Field : Biochemical Research

    • Summary of Application : This compound is used for proteomics research .
  • Scientific Field : Pharmaceutical Research

    • Summary of Application : Compounds with the 1,2,4-oxadiazole structure, such as the one , have been synthesized and evaluated for their anticancer and antimicrobial properties .
    • Results or Outcomes : The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
  • Scientific Field : Chemical Synthesis

    • Summary of Application : This compound could potentially be used in the synthesis of other complex molecules .
  • Scientific Field : Antiparasitic Research

    • Summary of Application : Compounds with the 1,2,4-oxadiazole structure, such as the one , have been synthesized and evaluated for their activity against T. cruzi .
  • Scientific Field : Material Science

    • Summary of Application : This compound could potentially be used in the development of new materials .
  • Scientific Field : Environmental Science

    • Summary of Application : Compounds with the 1,2,4-oxadiazole structure, such as the one , could potentially be used in environmental remediation processes .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

Oxadiazoles, including those with structures similar to this compound, have been the focus of much research due to their potential as anti-infective agents . Future research may focus on further exploring these properties, as well as developing new synthetic strategies for these types of compounds .

properties

IUPAC Name

3-benzyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBSKZVBEUQNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC2=CC=CC=C2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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